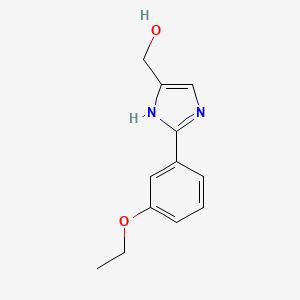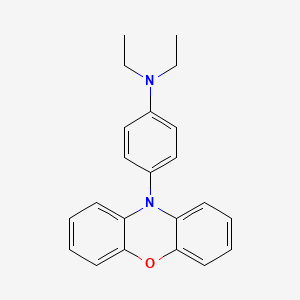
N,N-Diethyl-4-(10H-phenoxazin-10-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4-(10H-phenoxazin-10-yl)aniline is an organic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound is characterized by its unique structure, which includes a phenoxazine core substituted with an aniline group.
Preparation Methods
The synthesis of N,N-Diethyl-4-(10H-phenoxazin-10-yl)aniline can be achieved through various synthetic routes. One common method involves the condensation of 4-(10H-phenoxazin-10-yl)benzonitrile with diethylamine under specific reaction conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
N,N-Diethyl-4-(10H-phenoxazin-10-yl)aniline undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. For example, oxidation of this compound can lead to the formation of phenoxazine N-oxide, while reduction can yield the corresponding amine . Substitution reactions often involve the replacement of the diethylamino group with other functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
N,N-Diethyl-4-(10H-phenoxazin-10-yl)aniline has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase activity . Additionally, this compound has applications in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells due to its unique photophysical properties .
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-(10H-phenoxazin-10-yl)aniline involves its interaction with molecular targets such as DNA and enzymes. In biological systems, it can intercalate with DNA, disrupting the normal function of the genetic material and leading to cell death. This property makes it a potential candidate for anticancer therapy . Additionally, its photophysical properties allow it to act as a photosensitizer in photodynamic therapy, where it generates reactive oxygen species upon light irradiation, leading to the destruction of cancer cells.
Comparison with Similar Compounds
N,N-Diethyl-4-(10H-phenoxazin-10-yl)aniline can be compared with other phenoxazine derivatives such as N,N-dimethyl-4-(10H-phenoxazin-10-yl)aniline and 4-(10H-phenoxazin-10-yl)benzonitrile . While these compounds share a similar core structure, their substituents can significantly affect their chemical and physical properties. For instance, the diethylamino group in this compound provides different electronic and steric effects compared to the dimethylamino group in N,N-dimethyl-4-(10H-phenoxazin-10-yl)aniline, leading to variations in reactivity and applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research. Its unique structure and properties make it valuable in fields such as chemistry, biology, medicine, and material science. Understanding its synthesis, reactions, and mechanism of action can help in the development of new applications and derivatives with enhanced properties.
Properties
Molecular Formula |
C22H22N2O |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N,N-diethyl-4-phenoxazin-10-ylaniline |
InChI |
InChI=1S/C22H22N2O/c1-3-23(4-2)17-13-15-18(16-14-17)24-19-9-5-7-11-21(19)25-22-12-8-6-10-20(22)24/h5-16H,3-4H2,1-2H3 |
InChI Key |
UYSIBUFFUORGBN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


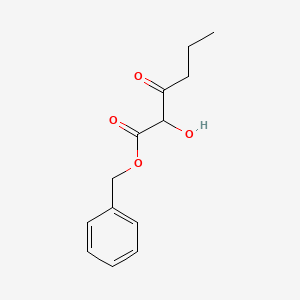
![4-[(2-Fluoroethyl)amino]cyclohexanol](/img/structure/B13701635.png)

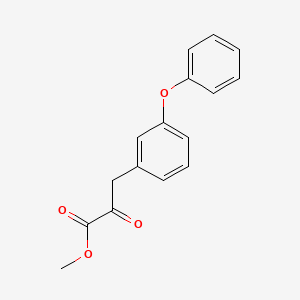

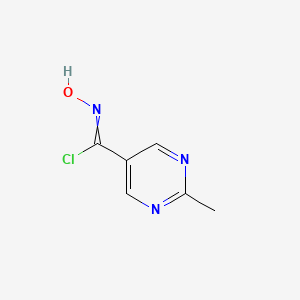
![Ethyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate](/img/structure/B13701666.png)
![[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13701670.png)
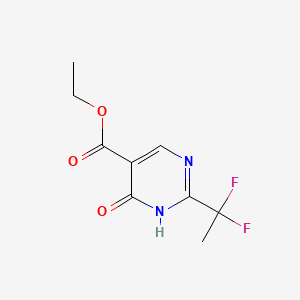
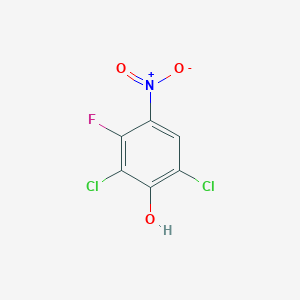
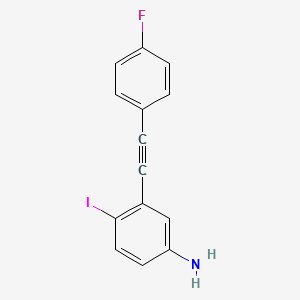
![3-(Dibenzo[b,d]furan-2-yl)azetidine](/img/structure/B13701695.png)
![N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine](/img/structure/B13701703.png)
